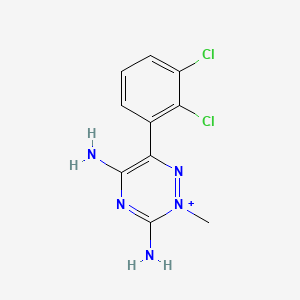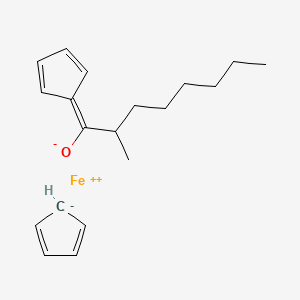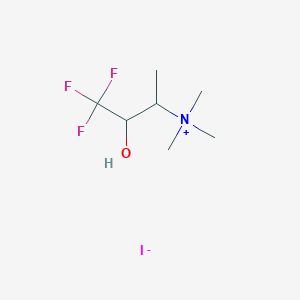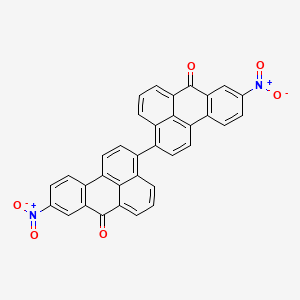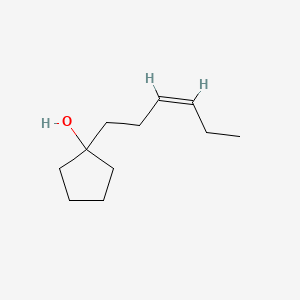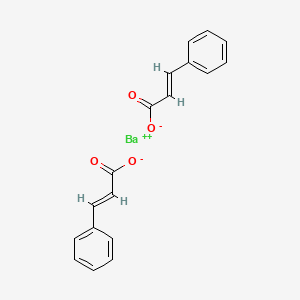
15-Methyl-2,5,8,11,14-pentaoxahexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methyl-2,5,8,11,14-pentaoxahexadecane is an organic compound with the molecular formula C12H26O5. It is characterized by the presence of multiple ether linkages, which contribute to its unique chemical properties. This compound is also known for its high solubility in water and organic solvents, making it a versatile intermediate in various chemical processes .
Vorbereitungsmethoden
The synthesis of 15-Methyl-2,5,8,11,14-pentaoxahexadecane involves several steps. One common method is the epoxidation of carbonyl compounds, followed by ring-opening reactions to introduce the ether linkages . The reaction conditions typically require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
15-Methyl-2,5,8,11,14-pentaoxahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
15-Methyl-2,5,8,11,14-pentaoxahexadecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, surfactants, and lubricants.
Biology: This compound can be utilized in the preparation of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drug delivery systems and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 15-Methyl-2,5,8,11,14-pentaoxahexadecane involves its interaction with various molecular targets. The ether linkages in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
15-Methyl-2,5,8,11,14-pentaoxahexadecane can be compared with other similar compounds, such as:
2,5,8,11,14-Pentaoxahexadecan-16-oic acid: This compound has similar ether linkages but contains a carboxylic acid group, which imparts different chemical properties and reactivity.
2,5,8,11,14-Pentaoxahexadecan-16-ol: This compound has a hydroxyl group instead of a methyl group, affecting its solubility and reactivity.
3,6,9,12,15-Pentaoxahexadecane-1-thiol: This compound contains a thiol group, which can participate in different types of chemical reactions compared to the ether linkages in this compound.
The uniqueness of this compound lies in its specific arrangement of ether linkages and the presence of a methyl group, which influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
63095-28-3 |
|---|---|
Molekularformel |
C12H26O5 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C12H26O5/c1-12(2)17-11-10-16-9-8-15-7-6-14-5-4-13-3/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
ZZFNGRIOLQBARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


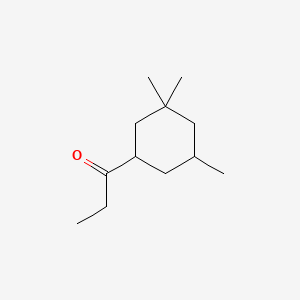
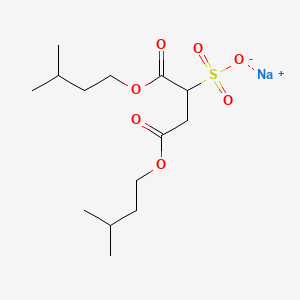
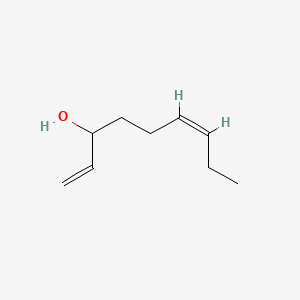

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
